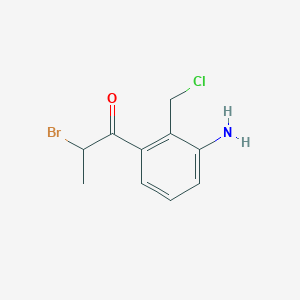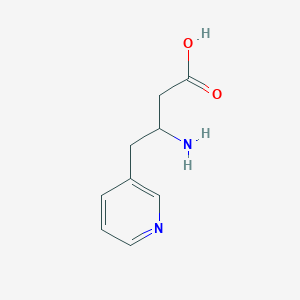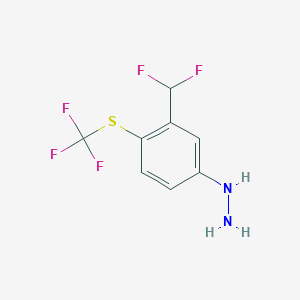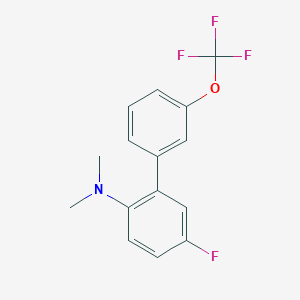
Clearanol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clearanol C is an organic compound known for its diverse applications in scientific research, particularly in life sciences. It is a member of the isochromenone family, which is derived from deep-sea fungi. This compound has shown potential in various biological activities, making it a subject of interest in pharmaceutical and biochemical research .
Métodos De Preparación
Clearanol C is typically synthesized through the cultivation of deep-sea-derived fungi, such as Leptosphaeria sp. The synthetic route involves the fermentation of the fungal culture, followed by extraction and chromatographic separation to isolate the compound. The reaction conditions for its synthesis include maintaining specific temperature and pH levels to optimize the yield . Industrial production methods are still under development, focusing on scaling up the fermentation process while ensuring the purity and stability of the compound .
Análisis De Reacciones Químicas
Clearanol C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
Clearanol C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of isochromenones.
Medicine: Its antibacterial properties are being explored for the development of new antibiotics.
Industry: This compound is used in the development of bioactive compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of Clearanol C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in microbial growth and biofilm formation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound disrupts the cell membrane integrity of microorganisms, leading to their inhibition .
Comparación Con Compuestos Similares
Clearanol C is compared with other similar compounds, such as clearanol A, clearanol B, and clearanol D. These compounds share structural similarities but differ in their biological activities and potency. This compound is unique due to its specific inhibitory activity against Candida albicans biofilm formation, which is not observed in other clearanols . Other similar compounds include isobenzofuranones and other isochromenones, which also exhibit diverse biological activities .
Propiedades
Número CAS |
1384260-56-3 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(4S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylidene-4H-isochromen-1-one |
InChI |
InChI=1S/C13H14O4/c1-6-8(3)17-13(15)12-9(14)5-10(16-4)7(2)11(6)12/h5-6,14H,3H2,1-2,4H3/t6-/m1/s1 |
Clave InChI |
CIGSWLXZMSXAAE-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C |
SMILES canónico |
CC1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


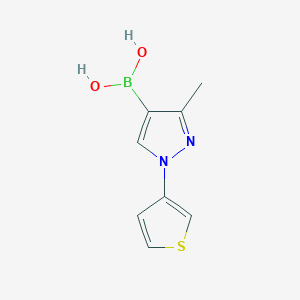


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)

